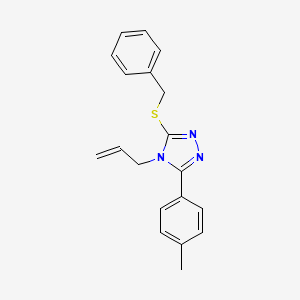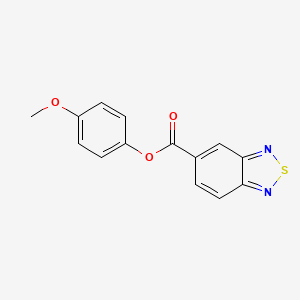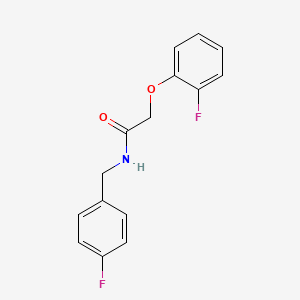![molecular formula C19H26FN3O2 B5686071 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is important for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for its potential as a therapeutic agent in the treatment of B-cell malignancies.
作用机制
1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone selectively inhibits BTK by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules in the BCR pathway, leading to the inhibition of B-cell activation and proliferation. 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has also been shown to inhibit other kinases, such as ITK and Tec, which are involved in T-cell receptor (TCR) signaling.
Biochemical and Physiological Effects:
Inhibition of BTK by 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has several biochemical and physiological effects. It reduces the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is important for cell survival and proliferation. This leads to the induction of apoptosis in B-cells. 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone also inhibits the production of cytokines and chemokines that are involved in the recruitment of immune cells to the tumor microenvironment.
实验室实验的优点和局限性
1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has several advantages as a tool compound for studying BCR signaling and B-cell malignancies. It is highly selective for BTK and has a favorable pharmacokinetic profile, which allows for effective inhibition of BTK in vivo. However, 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone also has some limitations. It has low aqueous solubility, which can make it difficult to formulate for in vivo studies. Additionally, its inhibition of other kinases, such as ITK and Tec, may complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone. One area of interest is its potential as a therapeutic agent in the treatment of B-cell malignancies. Clinical trials are currently underway to evaluate the safety and efficacy of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone in patients with CLL and MCL. Another area of interest is its use as a tool compound for studying BCR signaling and B-cell biology. Further studies are needed to elucidate the precise mechanisms of action of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone and its effects on other signaling pathways. Finally, there is potential for the development of new BTK inhibitors based on the structure of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone.
合成方法
The synthesis of 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has been described in several research articles. The most common method involves the reaction of 3-fluoroaniline with cyclopentanone in the presence of sodium hydride to form 3-fluorocyclopentenone. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine, which is subsequently reacted with 4-bromo-1-(dimethylamino)butan-1-one to yield 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone.
科学研究应用
1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone inhibits BCR signaling and induces apoptosis in B-cells. In vivo studies have demonstrated that 1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone has antitumor activity in mouse models of CLL and MCL.
属性
IUPAC Name |
1-cyclopentyl-4-[2-(dimethylamino)-2-(3-fluorophenyl)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O2/c1-21(2)18(14-6-5-7-15(20)12-14)19(25)22-10-11-23(17(24)13-22)16-8-3-4-9-16/h5-7,12,16,18H,3-4,8-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDCAKXSSFXYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)F)C(=O)N2CCN(C(=O)C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-3-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5686007.png)


![1-tert-butyl-5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5686026.png)


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(2E)-2-methyl-2-buten-1-yl]-3-pyrrolidinyl}-3-(2-oxo-1-piperidinyl)propanamide hydrochloride](/img/structure/B5686039.png)
![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5686055.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)

